1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Description
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Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-9-12(10(2)20-17-9)3-4-15(19)18-6-5-13-11(8-18)7-14(16)21-13/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIPGWHBBWIVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 298.78 g/mol. The structure comprises a thienopyridine moiety linked to an oxazole group, which contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The thienopyridine and oxazole groups may interact with signaling pathways critical for cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that derivatives of thienopyridine exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In vitro assays indicated that the compound has an IC50 value in the micromolar range against breast cancer cell lines (e.g., MDA-MB-231), suggesting potent anticancer properties. The presence of electron-withdrawing groups enhances this activity due to increased reactivity towards cellular targets .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 27.6 | Strong cytotoxicity |
| Other Cancer Lines | Varies | Selective cytotoxicity observed |
Antimicrobial Activity
Compounds similar in structure have also shown promising antimicrobial properties. The thieno and oxazole components may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that thienopyridine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various thienopyridine derivatives on cancer cell lines. The compound exhibited significant selective toxicity against MDA-MB-231 cells compared to normal fibroblast cells, indicating a favorable therapeutic index .
- Antioxidant Activity : In another investigation, the compound was tested for its ability to scavenge free radicals. Results showed that it effectively reduced oxidative stress markers in cellular models exposed to oxidative agents .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step procedures, including:
- Cyclization of thienopyridine precursors under controlled temperatures (e.g., 60–80°C) using polar aprotic solvents like DMF or DMSO .
- Coupling reactions between the thienopyridine core and oxazole-containing propanone derivatives, often catalyzed by Pd-based catalysts or acid/base systems .
- Purification via column chromatography or recrystallization, with yields highly dependent on solvent selection (e.g., methanol/water mixtures improve crystallization) .
Q. What characterization techniques are essential for confirming its structural integrity?
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- HPLC-MS : To assess purity (>95% required for pharmacological studies) and molecular weight confirmation .
- X-ray crystallography : For absolute configuration determination, particularly for chiral centers in the thienopyridine moiety .
Q. How does solvent choice impact its stability during storage?
- Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate degradation via hydrolysis of the oxazole ring under humid conditions .
- Inert atmospheres (N or Ar) and low-temperature storage (-20°C) are recommended for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data between theoretical simulations and experimental results?
- Density Functional Theory (DFT) calculations : Compare experimental NMR/X-ray data with computed molecular geometries to identify discrepancies in substituent orientation or tautomeric forms .
- Dynamic NMR studies : Probe temperature-dependent conformational changes in the thienopyridine ring that may explain splitting patterns .
Q. What strategies optimize low yields in the final cyclization step?
- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent polarity to identify critical factors. For example, increasing reaction time at 70°C improved yields by 15% in analogous heterocyclic syntheses .
- Microwave-assisted synthesis : Reduces reaction time (from 12h to 30min) and minimizes side-product formation in similar thienopyridine derivatives .
Q. How can computational modeling predict its reactivity in heterocyclic substitution reactions?
- Molecular docking and MD simulations : Map nucleophilic/electrophilic sites on the thienopyridine core. The chloro-substituent at position 2 shows high reactivity in SNAr reactions, validated by experimental kinetic studies .
- Frontier Molecular Orbital (FMO) analysis : Predict regioselectivity in cross-coupling reactions by analyzing HOMO/LUMO distributions .
Q. What methods validate its interaction with biological targets (e.g., enzyme inhibition)?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) to enzymes like kinases, with attention to entropy-driven binding due to hydrophobic interactions with the oxazole group .
- Cryo-EM/X-ray co-crystallography : Resolve binding modes at atomic resolution, particularly for sterically hindered active sites .
Q. How can researchers address poor solubility in aqueous media for in vitro assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in cell-based assays, as demonstrated for structurally related thienopyridines .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on its metabolic stability?
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (pH, temp) ensures consistency .
- Quality-by-Design (QbD) frameworks : Define critical quality attributes (CQAs) for intermediates, such as purity thresholds for the thienopyridine precursor (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
